molecular formula C14H11Cl2NO2 B5613254 2-(2,5-dichlorophenoxy)-N-phenylacetamide

2-(2,5-dichlorophenoxy)-N-phenylacetamide

Cat. No. B5613254
M. Wt: 296.1 g/mol
InChI Key: RWLNDSYURQCYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound closely related to 2-(2,5-dichlorophenoxy)-N-phenylacetamide, has been documented. This synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate. The process has been optimized to achieve a yield of up to 75% under specific conditions: a reaction temperature of 80°C, a reaction time of 4 hours, and a ratio of N-phenyl dichloroacetamide to 4-chlorophenol of 1.0:2.2 (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,5-dichlorophenoxy)-N-phenylacetamide has been extensively studied. For instance, N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibits a crystal structure that crystallizes in the monoclinic C2/c space group, with molecules linked through intermolecular N-H···O hydrogen bonds (P. Marinova et al., 2022). Such detailed structural analyses provide insights into the potential chemical behavior and reactivity of 2-(2,5-dichlorophenoxy)-N-phenylacetamide.

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been a subject of research. For example, the synthesis and biological activities of N-2-(2,4-dichlorophenoxy)acetamidourea derivatives highlight the potential for developing new plant growth regulators, showcasing the versatility of dichlorophenoxyacetamide derivatives in chemical synthesis and their applications in agriculture (W. Xiao, 2007).

Physical Properties Analysis

The physical properties, such as the crystal structure and hydrogen bonding of dichloro-N-phenylacetamide derivatives, have been characterized, providing a foundation for understanding the solid-state properties and stability of these compounds. For example, 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide shows molecules linked into infinite chains through N—H⋯O and C—H⋯O hydrogen bonding, indicative of the compound's potential for forming stable crystalline structures (Acta Crystallographica Section E: Structure Reports Online, 2007).

Chemical Properties Analysis

Investigations into the chemical properties of dichloroacetamide derivatives reveal insights into their reactivity and potential applications. For instance, studies on the synthesis, structure, and molecular docking analysis of anticancer drugs based on N-phenylacetamide analogs demonstrate the capacity of these compounds to interact with biological targets, offering a glimpse into the therapeutic potential of 2-(2,5-dichlorophenoxy)-N-phenylacetamide and related molecules (G. Sharma et al., 2018).

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-6-7-12(16)13(8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNDSYURQCYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.